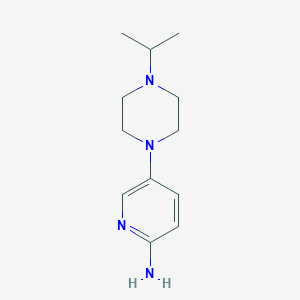
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Overview
Description
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.32 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(4-isopropyl-1-piperazinyl)-2-pyridinylamine . The InChI code is 1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at 0-8 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds. Bayrak et al. (2009) described its use in forming 1,2,4-triazoles with antimicrobial activities (Bayrak et al., 2009). Similarly, Abdo and Kamel (2015) utilized it for synthesizing 1,3,4-oxadiazoles and 1,2,4-triazoles with notable anticancer activity (Abdo & Kamel, 2015).
Catalysis in Organic Synthesis
It has also been used in phosphine-catalyzed annulation reactions, as demonstrated by Ametovski et al. (2017), to produce various heterocycles like isoquinolones and pyrrolidinones (Ametovski et al., 2017).
Antimicrobial and Antibacterial Applications
The compound plays a role in the development of antimicrobial and antibacterial agents. Frolova et al. (2011) discovered its utility in creating heterocyclic products with significant antibacterial activities (Frolova et al., 2011).
Exploration in Energetic Materials
In the field of energetic materials, Ku (2015) synthesized derivatives of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine for potential applications in explosives (Ku, 2015).
Study of Photophysical Properties
Patil et al. (2011) explored its use in synthesizing pyrazolopyridine annulated heterocycles to study the effect of substituents on photophysical properties (Patil et al., 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, its derivatives have shown promise in anticancer research, as evidenced by Demirci and Demirbas (2019), who synthesized novel Mannich bases for prostate cancer treatment (Demirci & Demirbas, 2019).
Safety and Hazards
properties
IUPAC Name |
5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKLZRRWLERHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine | |
CAS RN |
866620-36-2 | |
| Record name | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)

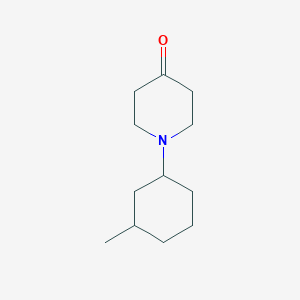

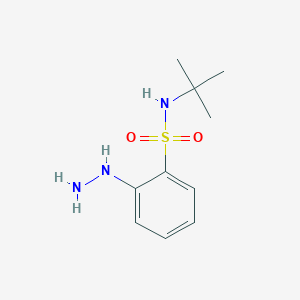
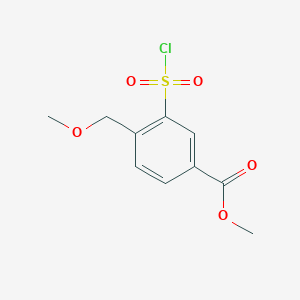
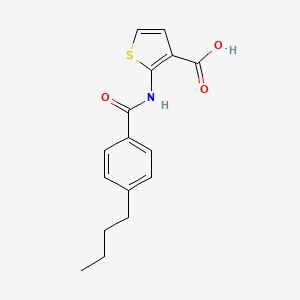
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)
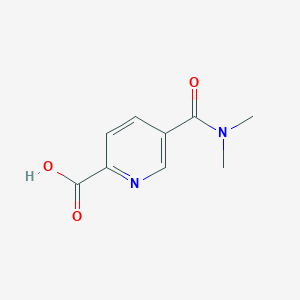
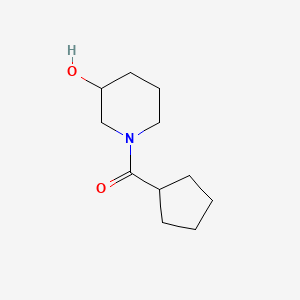
![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)


![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)